Ethyl 4-((4-fluorobenzyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-((4-fluorobenzyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 4-fluorobenzylamino substituent at position 4 and a p-tolyl group at position 1 of the pyridazine ring.
Properties
IUPAC Name |
ethyl 4-[(4-fluorophenyl)methylamino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-3-28-21(27)20-18(23-13-15-6-8-16(22)9-7-15)12-19(26)25(24-20)17-10-4-14(2)5-11-17/h4-12,23H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQKUOUFDUQYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((4-fluorobenzyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Synthesis and Structure
The synthesis of this compound typically involves several key steps:
- Formation of the Dihydropyridazine Core : The initial step involves the reaction of appropriate hydrazines with diketones to form the dihydropyridazine structure.
- Substitution Reactions : The introduction of the 4-fluorobenzyl and p-tolyl groups can be achieved through nucleophilic substitution reactions.
- Carboxylation : Finally, the carboxylate group is introduced, completing the synthesis.
The compound's molecular formula is , and it features a complex structure that contributes to its biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related dihydropyridazine derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound's structural features suggest possible anticancer activity. Preliminary studies have demonstrated that derivatives containing similar functional groups can inhibit cancer cell proliferation. For example, derivatives with fluorinated benzyl groups have shown promise in targeting specific cancer pathways, leading to reduced tumor growth in vitro .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways critical for cancer cell survival.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structure can be compared to pyridazine derivatives with modifications at positions 1, 3, and 4. Key analogs include:
Key Observations:
Position 1 Substituents :
- The target compound’s p-tolyl group (electron-donating methyl) contrasts with electron-withdrawing groups like trifluoromethyl (in ) or chloro (in ). These substituents influence electronic density on the pyridazine ring, affecting reactivity and binding interactions.
- Polar groups (e.g., 4-hydroxyphenyl in 12d) increase melting points (220–223°C) due to hydrogen bonding, whereas hydrophobic groups (p-tolyl) may reduce solubility .
Position 4 Substituents: The 4-fluorobenzylamino group in the target compound introduces both fluorine’s electronegativity and the benzyl group’s lipophilicity. Comparatively, methyl or butylsulfanyl groups () alter steric bulk and electronic effects.
Synthetic Yields: Derivatives with electron-donating substituents (e.g., 4-methoxyphenyl in 12e) show higher yields (81%) compared to electron-withdrawing groups (e.g., 4-nitrophenyl in 12g: 40%) .
Physicochemical and Spectroscopic Properties
- Melting Points : Hydroxyl-containing analogs (e.g., 12d) exhibit high melting points (>220°C), while trifluoromethyl derivatives (e.g., 12c) melt at lower temperatures (106–110°C) due to reduced intermolecular interactions . The target compound’s melting point is likely intermediate, influenced by the p-tolyl group’s hydrophobicity and fluorobenzyl’s polarity.
- Spectroscopy: $^{1}\text{H NMR}$ and $^{13}\text{C NMR}$ data for analogs (e.g., 12b–12g) confirm substituent positioning, with characteristic shifts for cyano, methyl, and aryl groups . The target compound’s 4-fluorobenzylamino group would show distinct aromatic and NH signals.
Functional Implications
- Biological Activity: While direct data are absent, analogs like 12b–12g are explored as adenosine A1 receptor modulators . The target’s 4-fluorobenzylamino group may enhance binding affinity via fluorine’s electrostatic interactions.
- Aggregation Inhibition : Pyridazine derivatives (e.g., in ) are studied as tau aggregation inhibitors. The target’s substituents could influence π-π stacking or hydrogen bonding with protein targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
